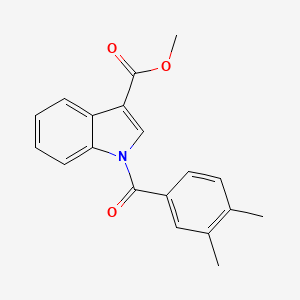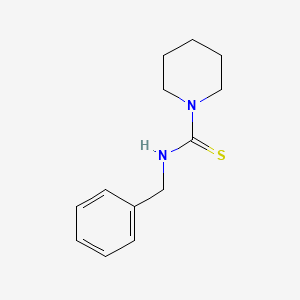![molecular formula C13H17NO2S B5873420 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine, also known as DCTP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DCTP is a thiazolidine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine is not fully understood. However, studies have shown that 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine can modulate the activity of various enzymes and receptors in the brain. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has also been shown to activate the Nrf2-ARE pathway, a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have shown that 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine can increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has also been shown to reduce inflammation and oxidative stress in the brain. These effects make 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has also been shown to be non-toxic and well-tolerated in animal studies. However, 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has limitations in terms of its solubility. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine is insoluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine. One area of research is the development of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine analogs with improved solubility and potency. Another area of research is the investigation of the molecular targets of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine in the brain. Understanding the mechanism of action of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine can lead to the development of more effective treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine in humans.
Conclusion
In conclusion, 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine is a promising compound for scientific research, particularly in the field of neuroscience. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has shown neuroprotective, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine and its potential applications in human health.
合成方法
The synthesis of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form 2,4-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with pyrrolidine to produce 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine. The synthesis of 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has been optimized to yield high purity and yield.
科学研究应用
1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has shown potential in various scientific research applications, particularly in the field of neuroscience. Studies have shown that 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has neuroprotective effects and can improve cognitive function. 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory and antioxidant properties. These properties make 1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-15-10-5-6-11(12(9-10)16-2)13(17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCKLMWNWWJTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)

![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)





![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)